An In-Depth Technical Guide to the Physical Properties of (3S,5R)-tert-Butyl 3-amino-5-methylpiperidine-1-carboxylate
An In-Depth Technical Guide to the Physical Properties of (3S,5R)-tert-Butyl 3-amino-5-methylpiperidine-1-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Introduction
(3S,5R)-tert-Butyl 3-amino-5-methylpiperidine-1-carboxylate is a chiral piperidine derivative of significant interest in medicinal chemistry and drug development. Its stereochemically defined structure, featuring a protected amine and a methyl group on the piperidine ring, makes it a valuable building block for the synthesis of complex molecular architectures with potential therapeutic applications. Understanding the physical properties of this compound is paramount for its effective handling, characterization, and application in synthetic workflows. This guide provides a comprehensive overview of its known physical properties and details the experimental methodologies for their determination, ensuring scientific integrity and reproducibility.
Molecular Structure and Core Properties
The foundational characteristics of a molecule dictate its behavior in both chemical and biological systems. For (3S,5R)-tert-butyl 3-amino-5-methylpiperidine-1-carboxylate, these core properties are summarized below.
| Property | Value | Source(s) |
| CAS Number | 1312810-39-1 | [1][2][3] |
| Molecular Formula | C₁₁H₂₂N₂O₂ | [1][2][4] |
| Molecular Weight | 214.31 g/mol | [1][4][5] |
| Purity (Typical) | ≥97% | [1] |
| Canonical SMILES | C[C@H]1CN | [6] |
| InChI Key | PLLHWQMECGKRCY-BDAKNGLRSA-N | [6] |
Physical State and Thermal Properties
The physical state and thermal behavior of a compound are critical parameters for its storage, handling, and use in chemical reactions. While specific, experimentally determined values for the melting and boiling points of (3S,5R)-tert-butyl 3-amino-5-methylpiperidine-1-carboxylate are not widely published, this section outlines the standard methodologies for their determination.
Appearance
The appearance of a substance at ambient temperature provides a preliminary, yet crucial, data point. For analogous compounds, such as (3R,5S)-tert-butyl 3-amino-5-fluoropiperidine-1-carboxylate, the physical state is described as a yellow oil[7]. However, other similar piperidine derivatives are solids[8]. Therefore, the physical state of (3S,5R)-tert-butyl 3-amino-5-methylpiperidine-1-carboxylate should be determined through direct observation at room temperature.
Melting Point Determination
The melting point is a key indicator of purity. A sharp melting range typically signifies a high-purity compound.
Experimental Protocol: Capillary Melting Point Determination
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Sample Preparation: A small, dry sample of the compound is finely powdered and packed into a capillary tube to a height of 2-3 mm.
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Instrumentation: The capillary tube is placed in a calibrated melting point apparatus.
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Heating: The sample is heated at a slow, controlled rate (e.g., 1-2 °C per minute) near the expected melting point.
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Observation: The temperature at which the first drop of liquid appears (onset) and the temperature at which the entire sample becomes a clear liquid (clear point) are recorded as the melting range.
Causality Behind Experimental Choices: A slow heating rate is crucial to ensure thermal equilibrium between the sample, the thermometer, and the heating block, leading to an accurate determination of the melting range.
Boiling Point Determination
For non-solid compounds, the boiling point at a given pressure is a characteristic physical constant.
Experimental Protocol: Micro Boiling Point Determination
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Sample Preparation: A small amount of the liquid sample (a few drops) is placed in a small test tube. A short, sealed capillary tube is inverted and placed into the test tube.
-
Heating: The test tube is attached to a thermometer and heated in a suitable bath (e.g., silicone oil).
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Observation: As the sample is heated, a stream of bubbles will emerge from the inverted capillary. The heat is then removed, and the temperature at which the liquid just begins to enter the capillary tube is recorded as the boiling point.
Trustworthiness of the Protocol: This micro-method is self-validating as the point at which the liquid re-enters the capillary corresponds to the temperature where the vapor pressure of the substance equals the atmospheric pressure.
Solubility Profile
Experimental Protocol: Qualitative Solubility Testing
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Solvent Selection: A range of solvents with varying polarities should be chosen (e.g., water, methanol, ethanol, dichloromethane, ethyl acetate, hexanes).
-
Procedure: To a small, known amount of the compound (e.g., 10 mg) in a vial, the solvent is added dropwise with agitation.
-
Observation: The point at which the solid completely dissolves is noted. Solubility can be qualitatively described as soluble, sparingly soluble, or insoluble.
Logical Relationship of Solubility Workflow
Caption: Workflow for qualitative solubility determination.
Spectroscopic Characterization
Spectroscopic techniques are indispensable for confirming the chemical structure and purity of a compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. While specific spectral data for (3S,5R)-tert-butyl 3-amino-5-methylpiperidine-1-carboxylate is not provided in the search results, a supplier mentions that the ¹H NMR spectrum "Conforms," indicating that such data is used for quality control[7].
Expected ¹H NMR Signals:
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tert-Butyl Group: A singlet integrating to 9 protons, typically in the range of 1.4-1.5 ppm.
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Piperidine Ring Protons: A series of multiplets corresponding to the protons on the piperidine ring. The chemical shifts and coupling patterns would be complex due to the stereochemistry.
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Amino Group: A broad singlet for the -NH₂ protons, the chemical shift of which can vary depending on the solvent and concentration.
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Methyl Group: A doublet for the methyl group protons, coupled to the adjacent proton on the piperidine ring.
Expected ¹³C NMR Signals:
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tert-Butyl Group: Two signals, one for the quaternary carbon and one for the three equivalent methyl carbons.
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Piperidine Ring Carbons: Signals corresponding to the five distinct carbons of the piperidine ring.
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Carbonyl Carbon: A signal in the downfield region (typically 150-160 ppm) for the carbamate carbonyl carbon.
Experimental Protocol: NMR Sample Preparation and Acquisition
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Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.
-
Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher). Standard pulse programs are typically used.
-
Data Processing: Process the raw data (Fourier transformation, phase correction, and baseline correction) to obtain the final spectrum for analysis.
Workflow for Structural Elucidation via NMR
Caption: Standard workflow for NMR-based structural analysis.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule.
Expected IR Absorption Bands:
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N-H Stretch: A medium to weak absorption in the region of 3300-3500 cm⁻¹ corresponding to the primary amine.
-
C-H Stretch: Absorptions just below 3000 cm⁻¹ for the sp³ C-H bonds.
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C=O Stretch: A strong absorption band around 1680-1700 cm⁻¹ for the carbamate carbonyl group.
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N-H Bend: A medium absorption around 1600 cm⁻¹.
Chromatographic Purity
The purity of (3S,5R)-tert-butyl 3-amino-5-methylpiperidine-1-carboxylate is typically assessed using chromatographic techniques such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC). These methods can separate the main compound from any impurities. Purity levels are often reported to be ≥97%[1].
Storage and Stability
For long-term viability, proper storage is essential. It is recommended to store (3S,5R)-tert-butyl 3-amino-5-methylpiperidine-1-carboxylate at room temperature in an inert atmosphere, protected from light[2].
Conclusion
This technical guide has synthesized the available information on the physical properties of (3S,5R)-tert-butyl 3-amino-5-methylpiperidine-1-carboxylate and provided a framework of standard, validated experimental protocols for their determination. While some physical constants like melting and boiling points require experimental confirmation, the provided methodologies offer a robust approach for researchers to characterize this important synthetic building block fully. Adherence to these protocols will ensure the generation of reliable and reproducible data, which is fundamental to advancing research and development in the pharmaceutical sciences.
References
- Vertex AI Search. tert-butyl (3S,5R)
- Leap Chem. (3R,5S)-tert-butyl 3-aMino-5-fluoropiperidine-1-carboxylate丨CAS 1271810-13-9. Accessed February 3, 2026.
- Fisher Scientific. tert-butyl (3S, 5S)-3-amino-5-methylpiperidine-1-carboxylate, min 97%, 100 mg. Accessed February 3, 2026.
- Pipzine Chemicals. (R)
- Axios Research. (3S,5R)-3-(Boc-amino)-5-Methylpiperidine - CAS - 1203651-07-3. Accessed February 3, 2026.
- Guidechem. tert-butyl (3R,5S)
- Lead Sciences. (3S,5R)
- BLDpharm. 1312810-39-1|(3S,5R)
- SRIRAMCHEM. (3S,5S)-3-(Boc-amino)-5-Methylpiperidine. Accessed February 3, 2026.
Sources
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- 4. (3S,5R)-3-(Boc-amino)-5-Methylpiperidine - CAS - 1203651-07-3 | Axios Research [axios-research.com]
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- 8. (R)-tert-butyl 3-methyl-5-oxopiperidine-1-carboxylate | CAS 1310315-08-6 | High Quality Supplier & Manufacturer in China [pipzine-chem.com]
